molecular formula C3H7ClO2S B155751 Isopropylsulfonyl chloride CAS No. 10147-37-2

Isopropylsulfonyl chloride

Cat. No. B155751
CAS RN: 10147-37-2
M. Wt: 142.61 g/mol
InChI Key: DRINJBFRTLBHNF-UHFFFAOYSA-N
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Description

Isopropylsulfonyl chloride is a compound that can be involved in various chemical reactions, particularly in the synthesis of other organic compounds. It is a functional group that can be introduced into molecules to modify their chemical properties or to serve as a protective group during synthesis.

Synthesis Analysis

The synthesis of compounds related to isopropylsulfonyl chloride has been explored in different contexts. For instance, the stereoselective synthesis of 2-isopropyl 1,4-dienes was achieved through the cross-coupling reaction of 2-benzenesulfonyl 1,4-dienes and isopropylmagnesium chloride, using iron salts as catalysts. This method provided high stereospecificity and avoided isomerization of the isopropyl Grignard moiety . Additionally, isopropyl β-ketosulfinyl chlorides were prepared from isopropyl ketones and thionyl chloride under mild conditions, marking their first report in the literature .

Molecular Structure Analysis

The molecular structure of compounds containing the isopropylsulfonyl group has been studied using techniques such as X-ray diffraction. For example, the structure of 2,4,6-triisopropylbenzenesulfonyl chloride was analyzed, revealing a strongly flattened boat conformation and steric overcrowding that leads to bond length and bond-angle distortions. This structural information is crucial for understanding the reactivity and selectivity of these compounds in chemical reactions .

Chemical Reactions Analysis

Isopropylsulfonyl chloride derivatives participate in various chemical reactions. The synthesis of aliphatic isocyanides from N-formamides, for instance, was optimized using different dehydration reagents, including p-toluenesulfonyl chloride. This method was found to be more sustainable and practical compared to other dehydration reagents . Moreover, the synthesis and kinetic investigation of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were conducted, providing insights into the substitution reactions in aqueous solutions and the influence of steric effects on reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropylsulfonyl chloride derivatives are influenced by their molecular structure. The steric hindrance in compounds like 2,4,6-triisopropylbenzenesulfonyl chloride affects their reactivity and selectivity. The presence of intramolecular hydrogen bonds and the electronic structure of these molecules, as determined by quantum-chemical calculations, are also important factors that determine their behavior in chemical reactions .

Scientific Research Applications

Application 1: Preparation of 1-Isopropylsulfonyl-2-amine benzimidazole

  • Summary of the Application : Isopropylsulfonyl chloride is used as a reactant to prepare 1-Isopropylsulfonyl-2-amine benzimidazole .
  • Methods of Application or Experimental Procedures : This involves an N-sulfonylation reaction of 2-aminobenzimidazole with isopropylsulfonyl chloride in the presence of a base .
  • Results or Outcomes : The result of this reaction is 1-Isopropylsulfonyl-2-amine benzimidazole . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.

Application 2: Synthesis of Aromatic Polysulfones

  • Summary of the Application : Isopropylsulfonyl chloride is used in the synthesis of aromatic polysulfones . Polysulfones are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain . They are high-performance polymers developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation .
  • Methods of Application or Experimental Procedures : The first representative of the aromatic polysulfones class was obtained by Johnson in 1965 based on bisphenol A and 4,4′-dichlorodiphenylsulfone . At the first stage of synthesis, the interaction of bisphenol A with sodium hydroxide (molar ratio 1 : 2) in a DMSO/chlorobenzene mixture with azeotropic distillation of water gives the sodium salt of bisphenol A .
  • Results or Outcomes : The result of this reaction is the formation of aromatic polysulfones . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.

Application 3: Synthesis of Bis(isopropylsulfonyl)disulfide

  • Summary of the Application : Isopropylsulfonyl chloride is used in the synthesis of Bis(isopropylsulfonyl)disulfide . This compound is a sulfurizing agent used to synthesize phosphorothioate oligonucleotide analogs .
  • Results or Outcomes : The result of this reaction is the formation of Bis(isopropylsulfonyl)disulfide . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.

Safety And Hazards

Isopropylsulfonyl chloride is a combustible liquid that may be corrosive to metals . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing vapors, ensuring adequate ventilation, and storing in a well-ventilated place .

properties

IUPAC Name

propane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2S/c1-3(2)7(4,5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRINJBFRTLBHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143942
Record name Isopropyl sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylsulfonyl chloride

CAS RN

10147-37-2
Record name 2-Propanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10147-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl sulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylsulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Isopropyl sulfonyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64X7NUB4AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
IS Koo, KY Yang, HB Shin, SK An, JP Lee… - Bulletin of the Korean …, 2004 - koreascience.kr
Solvolyses of isopropylsulfonyl chloride (IPSC) in water, D_2O,\; CH_3OD $, and in aqueous binary mixtures of acetone, ethanol and methanol are investigated at 25, 35 and 45$^{\circ} …
Number of citations: 11 koreascience.kr
MJ D'Souza, L Yaakoubd, SL Mlynarski… - International Journal of …, 2008 - mdpi.com
Specific rates of solvolysis in hydroxylic solvents available for the solvolysis of 2-thiophenesulfonyl chloride and phenylmethanesulfonyl chloride are supplemented by determining the …
Number of citations: 22 www.mdpi.com
ZH Ryu, SW Lee, MJ D'Souza, L Yaakoubd… - International Journal of …, 2008 - mdpi.com
Additional specific rates of solvolysis have been determined, mainly in fluoroalcohol containing solvents, for benzenesulfonyl chloride (1) and p-nitrobenzene-sulfonyl chloride (2). For …
Number of citations: 14 www.mdpi.com
YF Li, GF Wang, Y Luo, WG Huang, W Tang… - European journal of …, 2007 - Elsevier
… Treatment of commercially available 2-aminobenzimidazole with isopropylsulfonyl chloride in the presence of NaOH in a mixture of acetonitrile and water led to the formation of …
Number of citations: 58 www.sciencedirect.com
T Ravindranathan, RD Wakharkar… - Organic Preparations …, 1987 - Taylor & Francis
… ‘CH3 Compound - 1 can be converted to mebendazole and enviroxime by selective acylation techniques at the proper nitrogen with methyl chloroformate or isopropylsulfonyl chloride …
Number of citations: 7 www.tandfonline.com
PL Ornstein, DM Zimmerman, MB Arnold… - Journal of medicinal …, 2000 - ACS Publications
… the methylation step and used isopropylsulfonyl chloride, we obtained sulfonamide 11 (see … methyl- or isopropylsulfonyl chloride afforded sulfonamides 13a,b, respectively (Scheme 1). …
Number of citations: 92 pubs.acs.org
Y Ishihara, R Gianatassio… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
… Preparative Methods: zinc isopropylsulfinate is prepared by the addition of isopropylsulfonyl chloride to excess Zn dust in H 2 O at 0 C (eq 1). After warming slowly to room temperature …
Number of citations: 0 onlinelibrary.wiley.com
D Manetti, E Martini, C Ghelardini, S Dei… - Bioorganic & medicinal …, 2003 - Elsevier
… treated with the proper acyl chloride or isopropylsulfonyl chloride; the intermediates 24, 18 … 2 and Chart 2, Scheme 2 and with isopropylsulfonyl chloride to give Chart 2, Scheme 2 and 14…
Number of citations: 24 www.sciencedirect.com
TL Ho, M Fieser, J Smith, L Fieser - Fieser and Fieser's …, 2006 - Wiley Online Library
Isopropylsulfonyl chloride - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
HJ Koh, SJ Kang - Bulletin of the Korean Chemical Society, 2009 - koreascience.kr
… (l/m = 2.0),10 diphenyl phosphorochloridate (l/m = 2.1),11 diphenylphosphinyl chloride (l/m = 2.6)4c and diphenylthiophosphinyl chloride (l/m = 1.60),12 isopropylsulfonyl chloride (l/m = …
Number of citations: 3 koreascience.kr

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